molecular formula C29H31N3O2 B11471055 4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B11471055
M. Wt: 453.6 g/mol
InChI Key: JICHONOASXVLPX-UHFFFAOYSA-N
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Description

4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Attachment of the 4-methylphenoxy group: This step involves the nucleophilic substitution of a halogenated precursor with 4-methylphenol in the presence of a base.

    Formation of the pyrrolidinone ring: This can be done through cyclization reactions involving appropriate amine and carbonyl compounds.

    Final coupling: The final step involves coupling the benzimidazole core with the pyrrolidinone ring through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone rings.

    Reduction: Reduction reactions can be used to modify the benzimidazole core or the pyrrolidinone ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are used for nucleophilic substitutions, while acids like sulfuric acid are used for electrophilic substitutions.

Major Products

The major products of these reactions depend on the specific conditions used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmaceutical agent. Its benzimidazole core is known for its biological activity, and modifications to the structure can lead to compounds with improved efficacy and reduced toxicity.

Medicine

In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. The compound’s ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets in the body. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and have similar biological activities.

    Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring and are used in various applications, including pharmaceuticals and materials science.

    Phenoxy derivatives: These compounds contain the phenoxy group and are known for their diverse chemical reactivity.

Uniqueness

4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is unique due to its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C29H31N3O2

Molecular Weight

453.6 g/mol

IUPAC Name

4-[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O2/c1-21-9-13-24(14-10-21)32-20-23(19-28(32)33)29-30-26-7-3-4-8-27(26)31(29)17-5-6-18-34-25-15-11-22(2)12-16-25/h3-4,7-16,23H,5-6,17-20H2,1-2H3

InChI Key

JICHONOASXVLPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCCOC5=CC=C(C=C5)C

Origin of Product

United States

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